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Compound of Interest

Compound Name: 3-(Methylamino)cyclobutan-1-OL

Cat. No.: B3417242 Get Quote

An In-Depth Technical Guide to 3-(Methylamino)cyclobutan-1-ol: Properties, Synthesis, and

Applications

Introduction
3-(Methylamino)cyclobutan-1-ol is a functionalized carbocyclic compound featuring a four-

membered cyclobutane ring. The molecule's unique chemical persona is defined by the

presence of a secondary amine (a methylamino group) and a hydroxyl group, bestowing upon

it a versatile reactivity profile. This structure makes it a valuable intermediate and building block

in organic synthesis, particularly within the realm of medicinal chemistry.[1][2] The rigid,

puckered conformation of the cyclobutane scaffold is increasingly exploited in drug design to

enhance potency, selectivity, and pharmacokinetic properties. This guide provides a

comprehensive overview of the chemical and physical properties, stereochemistry, a

representative synthetic approach, and the potential applications of 3-
(Methylamino)cyclobutan-1-ol for researchers and professionals in drug development.

Chemical Structure and Stereochemistry
The fundamental structure of 3-(Methylamino)cyclobutan-1-ol consists of a cyclobutane ring

substituted at the 1- and 3-positions with a hydroxyl (-OH) group and a methylamino (-NHCH₃)

group, respectively.
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The substitution pattern on the cyclobutane ring gives rise to geometric isomerism. The relative

orientation of the hydroxyl and methylamino groups can be either on the same side of the ring

plane (cis) or on opposite sides (trans).

cis-isomer: Both substituents are on the same face of the cyclobutane ring.

trans-isomer: The substituents are on opposite faces of the ring.

This stereoisomerism is a critical consideration in synthesis and biological applications, as the

three-dimensional arrangement of functional groups dictates molecular interactions with

biological targets. Commercially available 3-(Methylamino)cyclobutan-1-ol is often supplied

as a mixture of cis and trans isomers, with ratios that can vary between suppliers.[1][3]

Caption:Cis and trans isomers of 3-(Methylamino)cyclobutan-1-ol.

Physicochemical Properties
The dual functionality of an alcohol and an amine group governs the physicochemical

properties of 3-(Methylamino)cyclobutan-1-ol. The hydroxyl group can act as a hydrogen

bond donor and acceptor, while the methylamino group acts as a hydrogen bond donor and a

weak base. These characteristics influence its solubility, boiling point, and reactivity.

Property Value Source(s)

CAS Number 1354952-94-5 [1][3][4]

Molecular Formula C₅H₁₁NO [1][4]

Molecular Weight 101.15 g/mol [4][5][6]

Appearance Solid [1]

Purity Typically ≥95% or 97% [1][3][4]

SMILES CNC1CC(O)C1 [4][7]

InChI Key
DRLQGNZKHKBJFA-

UHFFFAOYSA-N
[7]
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The presence of the hydroxyl and amino groups suggests good solubility in polar protic

solvents like water and alcohols through hydrogen bonding.[1][8]

The amino group confers basic properties, allowing the molecule to react with acids to form

salts, such as the commercially available hydrochloride salt.[9][10]

The hydroxyl group can undergo reactions typical of alcohols, such as esterification or

oxidation, while the secondary amine can be further alkylated or acylated.

Synthesis and Purification
While multiple synthetic routes can be envisioned, a common and logical approach to

synthesizing 3-(Methylamino)cyclobutan-1-ol is through the reductive amination of a suitable

cyclobutanone precursor.

Proposed Synthetic Pathway: Reductive Amination
This pathway involves a two-step, one-pot reaction starting from 3-hydroxycyclobutanone.

Imine Formation: 3-hydroxycyclobutanone reacts with methylamine to form an intermediate

imine (or enamine). This is a classic condensation reaction where the nucleophilic amine

attacks the electrophilic carbonyl carbon.

Reduction: The intermediate imine is then reduced in situ to the desired secondary amine

using a selective reducing agent.
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Caption: Proposed synthetic workflow for 3-(Methylamino)cyclobutan-1-ol.

Experimental Protocol (Representative)
This protocol is a generalized representation. Optimization of reaction conditions, stoichiometry,

and purification is essential for achieving high yield and purity.

Objective: To synthesize 3-(Methylamino)cyclobutan-1-ol via reductive amination.

Materials:

3-Hydroxycyclobutanone

Methylamine (solution in THF or ethanol)
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Sodium triacetoxyborohydride (NaBH(OAc)₃)

Dichloromethane (DCM) or Tetrahydrofuran (THF)

Saturated aqueous sodium bicarbonate (NaHCO₃)

Anhydrous magnesium sulfate (MgSO₄)

Hydrochloric acid (for pH adjustment if needed)

Procedure:

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve

3-hydroxycyclobutanone (1.0 eq) in an appropriate solvent like DCM.

Rationale: An inert atmosphere prevents unwanted side reactions with atmospheric

moisture or oxygen. DCM is a common solvent for reductive aminations.

Amine Addition: Add methylamine (1.1-1.5 eq) to the solution. Stir the mixture at room

temperature for 1-2 hours to facilitate imine formation.

Rationale: A slight excess of the amine drives the equilibrium towards the formation of the

imine.

Reduction: Slowly add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the reaction

mixture. Monitor the temperature to prevent an excessive exotherm.

Rationale: NaBH(OAc)₃ is a mild and selective reducing agent ideal for reductive

aminations. It is less reactive towards the starting ketone compared to the intermediate

imine, minimizing the formation of the alcohol byproduct.

Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Progress

can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass

Spectrometry (LC-MS).

Workup: Quench the reaction by carefully adding saturated aqueous NaHCO₃ solution.

Extract the aqueous layer with DCM (3x).
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Rationale: The bicarbonate solution neutralizes the acidic byproducts of the reaction.

Multiple extractions ensure complete recovery of the product.

Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter,

and concentrate the solvent under reduced pressure using a rotary evaporator.

Purification: The resulting crude product can be purified by column chromatography on silica

gel to separate the desired product from unreacted starting materials and byproducts.

Applications in Research and Drug Development
The cyclobutane ring is not merely a passive scaffold; its inherent strain and defined puckered

geometry offer distinct advantages in medicinal chemistry.[11]

Conformational Rigidity: Unlike flexible acyclic or larger cyclic systems, the cyclobutane

moiety restricts the conformational freedom of a molecule. This can lock the pharmacophoric

groups into a bioactive conformation, leading to increased potency and selectivity for the

target protein.

Metabolic Stability: The introduction of a cyclobutane ring can block sites of metabolism,

improving the pharmacokinetic profile of a drug candidate.

Novel Chemical Space: As a building block, 3-(Methylamino)cyclobutan-1-ol provides

access to novel chemical space. The amine and alcohol handles allow for diverse

functionalization, enabling the creation of libraries of compounds for screening campaigns.[2]

For instance, the amine can be used in cross-coupling reactions or amide bond formations,

while the alcohol can be converted into other functional groups.[2]

Protein Degrader Building Block: This molecule is listed as a building block for protein

degraders, a cutting-edge area of drug discovery.[3]

Safety and Handling
As with any laboratory chemical, proper safety precautions must be observed when handling 3-
(Methylamino)cyclobutan-1-ol and its derivatives.
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Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and

eye/face protection.[9]

Ventilation: Use only in a well-ventilated area or under a chemical fume hood to avoid

breathing fumes.[9]

Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

[9] Keep away from sources of ignition.[9]

Storage: Store in a cool, dry, well-ventilated area in a tightly closed container, away from

incompatible substances.[9]

Disposal: Dispose of contents and container to an approved waste disposal plant in

accordance with local regulations.[9]

For detailed information, always consult the latest Safety Data Sheet (SDS) provided by the

supplier.[9][12][13]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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